molecular formula C7H4BrFO3 B2757352 3-Bromo-5-fluoro-4-hydroxybenzoic acid CAS No. 1781774-76-2

3-Bromo-5-fluoro-4-hydroxybenzoic acid

Cat. No. B2757352
CAS RN: 1781774-76-2
M. Wt: 235.008
InChI Key: NOWZCCJKXCSYKW-UHFFFAOYSA-N
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Description

3-Bromo-5-fluoro-4-hydroxybenzoic acid is a chemical compound that belongs to the family of benzoic acids. This compound has gained significant interest in scientific research due to its potential applications in various fields, including medicine, agriculture, and material science.

Scientific Research Applications

Organic Synthesis

“3-Bromo-5-fluoro-4-hydroxybenzoic acid” is an important raw material and intermediate used in organic synthesis . It plays a crucial role in the synthesis of various organic compounds.

Pharmaceuticals

This compound is used in the pharmaceutical industry . It can be used in the synthesis of various drugs, contributing to the development of new medications.

Agrochemicals

In the field of agrochemicals, “3-Bromo-5-fluoro-4-hydroxybenzoic acid” is used as an intermediate . It helps in the production of various agrochemical products.

Dyestuff Fields

This compound also finds its application in the dyestuff industry . It can be used in the production of various dyes.

Mechanism of Action

Target of Action

A structurally similar compound, 4-bromo-3-hydroxybenzoic acid, is known to inhibit histidine decarboxylase (hdc) and aromatic-l-amino acid decarboxylase . HDC is involved in the biosynthesis of histamine, a biogenic amine involved in local immune responses. Aromatic-L-amino acid decarboxylase is involved in the synthesis of neurotransmitters like dopamine and serotonin .

Mode of Action

It can be inferred from the similar compound that it likely acts as an inhibitor, binding to the active site of the target enzymes and preventing their normal function .

Biochemical Pathways

The compound likely affects the biochemical pathways involving the synthesis of histamine and neurotransmitters. By inhibiting HDC, it could potentially reduce the production of histamine, affecting immune responses. Similarly, inhibition of aromatic-L-amino acid decarboxylase could impact the synthesis of neurotransmitters, affecting neural signaling .

Result of Action

The molecular and cellular effects of the compound’s action would likely involve changes in the levels of histamine and certain neurotransmitters. This could potentially affect a range of physiological processes, from immune responses to neural signaling .

properties

IUPAC Name

3-bromo-5-fluoro-4-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFO3/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2,10H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOWZCCJKXCSYKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)O)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-fluoro-4-hydroxybenzoic acid

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